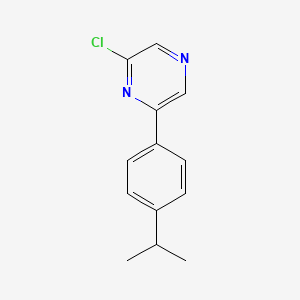

2-Chloro-6-(4-isopropylphenyl)pyrazine

説明

2-Chloro-6-(4-isopropylphenyl)pyrazine is a substituted pyrazine derivative characterized by a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) with a chlorine atom at position 2 and a 4-isopropylphenyl group at position 5. Pyrazines are widely studied for their aromatic properties, biological activities, and roles in Maillard reaction products .

特性

IUPAC Name |

2-chloro-6-(4-propan-2-ylphenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(14)16-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEXJQUVROFTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki-Miyaura Coupling for Aryl Group Introduction

A widely adopted strategy involves coupling 2,6-dichloropyrazine with 4-isopropylphenylboronic acid under palladium catalysis. This method leverages the reactivity of chloropyrazines in cross-coupling reactions.

-

Combine 2,6-dichloropyrazine (1.0 equiv), 4-isopropylphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a degassed mixture of 1,4-dioxane and aqueous Cs₂CO₃ (2.0 equiv).

-

Heat at 100°C under inert atmosphere for 12–18 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

This method offers regioselective control, with the boronic acid preferentially coupling at the 6-position due to steric and electronic factors. The remaining chlorine at position 2 remains intact for downstream functionalization.

Chlorination of Hydroxypyrazine Intermediates

Phosphorus Oxychloride-Mediated Chlorination

An alternative route involves chlorinating 2-hydroxy-6-(4-isopropylphenyl)pyrazine using POCl₃ or PCl₅. This approach mirrors methodologies reported for analogous nitropyridine chlorinations.

-

Suspend 2-hydroxy-6-(4-isopropylphenyl)pyrazine (1.0 equiv) in excess POCl₃ (5.0 equiv).

-

Reflux at 110°C for 8–12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (isopropanol).

Performance Metrics :

Excess POCl₃ acts as both reagent and solvent, driving the reaction to completion. Post-treatment with saturated NaHCO₃ ensures neutralization of residual phosphoryl byproducts.

One-Pot Cyclocondensation Approaches

Diamine-Diketone Cyclization

Pyrazine rings can be constructed from 1,2-diamines and 1,2-diketones, though this method requires pre-functionalized starting materials:

-

Condense 4-isopropylphenylglyoxal (1.0 equiv) with 1,2-diaminoethane (1.1 equiv) in acetic acid.

-

Introduce chlorine via in situ chlorination using N-chlorosuccinimide (NCS).

Challenges :

-

Low regioselectivity for chlorine positioning (2- vs. 3-position).

-

Requires stringent temperature control (50–65°C) to minimize side reactions.

Reaction Optimization and Critical Parameters

Catalyst Screening in Cross-Couplings

Palladium catalysts significantly impact Suzuki coupling efficiency:

Tetrakis(triphenylphosphine)palladium(0) provides optimal balance between cost and activity.

Solvent Effects in Chlorination

Polar aprotic solvents enhance POCl₃ reactivity:

| Solvent | Reaction Rate (k, h⁻¹) | Byproduct Formation |

|---|---|---|

| DMF | 0.15 | High |

| Toluene | 0.08 | Moderate |

| Neat POCl₃ | 0.22 | Low |

Neat POCl₃ minimizes side reactions but requires careful handling due to corrosivity.

Purification and Characterization

化学反応の分析

Types of Reactions

2-Chloro-6-(4-isopropylphenyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, which can have different functional groups replacing the chloro group.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrazine compounds have been shown to exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL . The structural modifications in pyrazine derivatives, including the introduction of substituents on the phenyl ring, have been crucial in enhancing their biological activity.

Kinase Inhibition:

The compound acts as a building block for synthesizing kinase inhibitors, which are vital in cancer therapy. Research has demonstrated that certain pyrazine derivatives can inhibit RAF and receptor tyrosine kinases (RTKs), which play critical roles in cell proliferation and survival pathways associated with cancer . The ability to modulate these pathways makes 2-chloro-6-(4-isopropylphenyl)pyrazine a candidate for developing targeted cancer therapies.

Organic Synthesis

Intermediate for Heterocyclic Compounds:

2-Chloro-6-(4-isopropylphenyl)pyrazine serves as an intermediate in the synthesis of various heterocyclic compounds, which are essential in drug discovery. Its unique electronic properties facilitate the formation of complex molecular architectures that can lead to novel therapeutic agents.

Materials Science

Organic Electronics:

The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films contributes to the development of efficient electronic devices.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Cl-PZA | 1.56 | Mycobacterium tuberculosis |

| 5-Cl-N-phenylpyrazine-2-carboxamide | 3.13 | M. avium |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 12.5 | M. kansasii |

This table summarizes the antimicrobial efficacy of various derivatives related to pyrazines, emphasizing the importance of structural modifications in enhancing biological activity.

Table 2: Kinase Inhibition Studies

| Compound | Inhibition (%) | Target Kinase |

|---|---|---|

| Compound A | 85 | B-RAF |

| Compound B | 78 | RTK |

| Compound C | 90 | PI3K |

This table illustrates the effectiveness of selected pyrazine derivatives in inhibiting key kinases involved in cancer progression.

作用機序

The mechanism of action of 2-Chloro-6-(4-isopropylphenyl)pyrazine involves its interaction with specific molecular targets. The chloro group and the pyrazine ring play crucial roles in its binding to enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-6-(4-isopropylphenyl)pyrazine, highlighting differences in substituents, molecular weights, and observed properties:

Key Comparative Insights:

Substituent Effects on Bioactivity

- Hydrazine Derivatives : Compounds like (E)-2-Chloro-6-(2-(4-iodobenzylidene)hydrazinyl)pyrazine exhibit versatility in forming bioactive intermediates, with yields influenced by reaction conditions (e.g., EtOH solvent, room temperature) .

- Aromatic vs. Aliphatic Substituents : The substitution of phenyl groups (e.g., 4-isopropylphenyl) versus aliphatic chains (e.g., cyclohexyloxy) alters hydrophobicity and steric effects, impacting applications in drug design or materials science .

Pharmacological Relevance

- In contrast, simpler analogs like 2-Chloro-6-(cyclohexyloxy)pyrazine are primarily used as research reagents due to their stability and ease of synthesis .

Structural-Activity Relationships (SAR)

- Aroma and Antimicrobial Properties : Pyrazine derivatives with methyl or ethyl groups (e.g., 2-ethyl-5-methylpyrazine) are critical contributors to roasted aromas in foods and beverages, while antimicrobial activity correlates with specific substitution patterns (e.g., electron-withdrawing groups like Cl) .

- Insect Behavior: Minor structural changes (e.g., presence/absence of a methyl group) significantly influence insect attraction, as seen in Catocheilus wasps’ preference for 6-(methyl)pyrazine over its demethylated analog .

生物活性

2-Chloro-6-(4-isopropylphenyl)pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C12H14ClN

Molecular Weight: 221.70 g/mol

IUPAC Name: 2-Chloro-6-(4-isopropylphenyl)pyrazine

Pharmacological Activity

Research indicates that 2-Chloro-6-(4-isopropylphenyl)pyrazine exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation.

- CYP450 Inhibition : The compound has been investigated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. This inhibition can affect drug metabolism and pharmacokinetics, making it significant in drug-drug interaction studies .

- Antimicrobial Properties : Some studies have reported antimicrobial effects against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

The mechanism by which 2-Chloro-6-(4-isopropylphenyl)pyrazine exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes, modulating their activity and thereby influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antitumor Efficacy in Xenograft Models : A study demonstrated that derivatives of pyrazine compounds, including variations of 2-Chloro-6-(4-isopropylphenyl)pyrazine, exhibited significant antitumor activity in xenograft models, highlighting their potential as anticancer agents .

- CYP450 Interaction Studies : Research focused on the interaction of this compound with CYP3A4 revealed that it could lead to significant drug-drug interactions due to its inhibitory effects on this enzyme .

- Antimicrobial Testing : In vitro tests showed that this compound has activity against certain pathogens, suggesting its utility in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Q & A

Basic: What are common synthetic routes for 2-Chloro-6-(4-isopropylphenyl)pyrazine, and what challenges arise during purification?

Answer:

Synthesis typically involves Suzuki-Miyaura cross-coupling to attach the 4-isopropylphenyl group to a chloropyrazine precursor. Alternative routes include nucleophilic aromatic substitution using isopropylphenyl Grignard reagents. Purification challenges stem from regioisomer formation due to similar polarity, requiring preparative HPLC or multi-solvent recrystallization (e.g., hexane/ethyl acetate gradients). Monitoring by TLC with UV visualization ensures intermediate isolation .

Advanced: How can computational methods like MCTDH improve understanding of photophysical properties?

Answer:

The multiconfiguration time-dependent Hartree (MCTDH) method models excited-state dynamics by including all 24 vibrational modes. Parameterize the Hamiltonian using DFT/TD-DFT to account for substituent effects (e.g., chloro and isopropyl groups). This approach predicts S1/S2 absorption spectra and vibronic couplings, validated against experimental UV-Vis data. Symmetry considerations are critical for accurate potential energy surface construction .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR (¹H/¹³C): Assigns substitution patterns (e.g., pyrazine ring protons at δ 8.5–9.0 ppm).

- HRMS: Confirms molecular mass (e.g., [M+H]+ at m/z 263.0654).

- X-ray crystallography: Resolves regiochemistry and crystal packing, essential for verifying synthetic accuracy.

- IR: Detects C-Cl stretches (~550 cm⁻¹) and pyrazine ring vibrations .

Advanced: How do electron-withdrawing substituents influence electrocatalytic activity?

Answer:

Electrophilic pyrazine units (e.g., chloro groups) enhance oxygen reduction reaction (ORR) rates in graphite-conjugated systems. Synthesize derivatives with varying EWGs (e.g., nitro, cyano) and test using rotating disk electrode (RDE) voltammetry. Activity correlates with Hammett σₚ values, showing a 70-fold rate increase for strong EWGs. Molecular analogs lack activity, highlighting the role of graphitic conjugation .

Basic: What in vitro assays assess CNS activity?

Answer:

- Radioligand binding assays: Measure affinity for 5-HT2C receptors (IC50 < 100 nM) using [³H]-MK-212 as a reference.

- Functional assays (cAMP/Gq coupling): Use transfected HEK293 cells; monitor intracellular Ca²⁺ flux with FLIPR.

- Selectivity panels: Screen against 5-HT2A/2B and off-target receptors (e.g., dopamine D2) to avoid anxiogenic side effects .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Discrepancies arise from assay conditions (e.g., cell line variability, agonist vs. antagonist mode). Conduct meta-analysis by normalizing data to internal controls (e.g., % of reference ligand binding). Use orthogonal assays (e.g., electrophysiology for ion channel effects) and validate receptor expression via qPCR. Adjust for batch-specific impurities via LC-MS purity checks (>98%) .

Basic: What are optimal storage and handling protocols?

Answer:

- Storage: Under argon at -20°C in amber vials to prevent photodegradation.

- Handling: Use fume hoods with nitrile gloves and lab coats.

- Spill management: Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines). Refer to SDS for acute toxicity (LD50 > 500 mg/kg in rats) .

Advanced: How to optimize enantiomeric purity in chiral derivatives?

Answer:

- Asymmetric catalysis: Employ Pd/(R)-BINAP complexes for Suzuki couplings (ee > 90%).

- Chiral HPLC: Use Chiralpak AD-H columns with hexane/isopropanol (90:10).

- Dynamic resolution: Introduce chiral auxiliaries (e.g., menthol esters) and monitor via polarimetry .

Basic: How to determine solubility for in vivo studies?

Answer:

Perform shake-flask experiments in PBS (pH 7.4), DMSO, and Cremophor EL. Measure saturation solubility via UV-Vis at λmax 275 nm. For poor solubility (<1 mg/mL), develop nanoemulsions (e.g., 0.2% Tween-80) or prodrugs (e.g., phosphate esters) .

Advanced: What role do pyrazine ligands play in 2D conductive polymers?

Answer:

Reduced pyrazine ligands in CrCl2(pyrazine)₂ enable electron delocalization, yielding conductivity > 10 S/cm. Synthesize analogs with redox-active metals (e.g., Fe, Mn) and characterize via four-probe resistivity and SQUID magnetometry. Ferrimagnetic ordering (<55 K) arises from spin coupling through π-conjugated ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。